(4S)-4,6-Dihydroxy-2,5-dioxohexanoate

Description

Properties

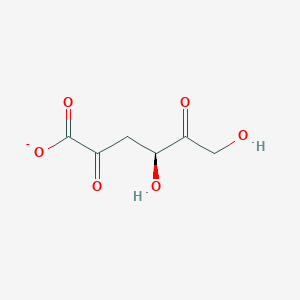

Molecular Formula |

C6H7O6- |

|---|---|

Molecular Weight |

175.12 g/mol |

IUPAC Name |

(4S)-4,6-dihydroxy-2,5-dioxohexanoate |

InChI |

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,7-8H,1-2H2,(H,11,12)/p-1/t3-/m0/s1 |

InChI Key |

IBGYNIRCYXIAON-VKHMYHEASA-M |

SMILES |

C(C(C(=O)CO)O)C(=O)C(=O)[O-] |

Isomeric SMILES |

C([C@@H](C(=O)CO)O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)CO)O)C(=O)C(=O)[O-] |

Synonyms |

2,5-diketo-3-deoxygluconate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4,6-Dihydroxy-2,5-dioxohexanoate can be achieved through several methods. One common approach involves the oxidation of suitable precursors using strong oxidizing agents under controlled conditions. For instance, the compound can be synthesized by the oxidation of 4,6-dihydroxyhexanoic acid using potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale oxidation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(4S)-4,6-Dihydroxy-2,5-dioxohexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in polyhydroxy compounds.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include polyhydroxy derivatives, substituted hexanoates, and various oxidized forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₈O₆

- Molecular Weight : 176.12 g/mol

- IUPAC Name : (4S)-4,6-Dihydroxy-2,5-dioxohexanoate

- Functional Groups : Hydroxyl groups and keto groups

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Further oxidizing to form complex derivatives.

- Reduction : Converting keto groups to hydroxyl groups.

- Substitution : Nucleophilic substitution reactions involving hydroxyl groups.

Biology

Research indicates that this compound plays a role in metabolic pathways and enzyme interactions. Its potential biological activities include:

- Acting as a substrate for enzymes involved in metabolic processes.

- Influencing cellular processes through the formation of biologically active intermediates.

Medicine

Current studies are exploring the therapeutic applications of this compound:

- Drug Synthesis Precursor : Investigating its role as a precursor in the synthesis of pharmaceuticals.

- Potential Therapeutics : Ongoing research into its efficacy in treating various diseases through metabolic modulation.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of specialty chemicals.

- Serving as an intermediate in various chemical processes.

Case Studies and Research Findings

- Therapeutic Potential : A study highlighted the compound's ability to modulate metabolic pathways in cancer cells, suggesting its use as an adjunct therapy in cancer treatment.

- Enzyme Interaction Studies : Research demonstrated that this compound could enhance the activity of specific enzymes involved in carbohydrate metabolism.

- Chemical Synthesis Applications : The compound has been successfully used as an intermediate in synthesizing complex organic molecules for pharmaceutical applications.

Mechanism of Action

The mechanism of action of (4S)-4,6-Dihydroxy-2,5-dioxohexanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can participate in metabolic pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs: β,δ-Diketo Esters

(4S)-4,6-Dihydroxy-2,5-dioxohexanoate shares functional similarities with β,δ-diketo esters, which undergo enzymatic reduction to yield chiral intermediates. For example:

- tert-Butyl 4-methyl-3,5-dioxohexanoate (rac-1): Reduced by Lactobacillus brevis alcohol dehydrogenase (LBADH) to syn-(4S,5R)-δ-hydroxy-β-keto ester (99.2% enantiomeric excess) .

- 6-Chloro-3,5-dioxohexanoate: Reduced using LBADH with NADPH cofactor regeneration, yielding industrially relevant chiral alcohols .

Table 1: Comparison of Substrate Properties

Key Insight: While this compound lacks ester or halogen groups, its diketone motif enables analogous enzymatic reduction, albeit in a metabolic rather than synthetic context.

Metabolic Pathway Analogs

In metabolomic studies, this compound is grouped with other α-keto acids and hydroxylated dicarboxylates:

- (4S)-4-Hydroxy-2-oxoglutarate : A related α-keto acid with one hydroxyl group, implicated in the tricarboxylic acid (TCA) cycle .

- 3-Deoxy-D-glycero-2,5-hexodiulosonate: A direct synonym, emphasizing its role in sugar acid metabolism .

Table 2: Metabolomic Significance in Hypertension Studies

Data from murine models (UPLC-MS) highlight differential regulation of metabolites:

Key Insight: Unlike N(omega)-Nitro-L-arginine or Methyldopa, this compound shows weaker statistical association (P=0.050) with hypertension, suggesting a secondary or modulatory role .

Q & A

Q. What analytical methods are recommended for identifying and quantifying (4S)-4,6-Dihydroxy-2,5-dioxohexanoate in biological samples?

To ensure accurate identification and quantification, use ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) . This method provides high sensitivity and specificity, as demonstrated in metabolomics studies where the compound was detected in serum with a retention time of 1.33 minutes and a borderline significant p-value (0.050) in hypertension models . Calibration curves should be validated using synthetic standards, and internal controls (e.g., deuterated analogs) are critical to account for matrix effects.

Q. How is this compound enzymatically synthesized, and what experimental parameters influence yield?

The compound is produced via the oxidation of 2-dehydro-3-deoxy-D-gluconate by the enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (EC 1.1.1.127) . Key parameters include:

- Cofactor specificity : NAD+ is preferred in Escherichia coli and Erwinia chrysanthemi, while Pseudomonas spp. accept both NAD+ and NADP+ .

- pH and temperature : Optimize using enzyme activity assays (e.g., spectrophotometric monitoring of NADH production at 340 nm).

- Substrate purity : Impurities in 2-dehydro-3-deoxy-D-gluconate can reduce yields by >30% .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can its flux be experimentally tracked?

The compound is an intermediate in pentose and glucuronate interconversions (KEGG pathway map00040). To track flux:

- Use isotopic labeling (e.g., ¹³C-glucose) combined with NMR or LC-MS to trace carbon flow.

- Knockout/knockdown models of the encoding gene (kduD in E. coli) can validate pathway dependencies .

- Computational modeling (e.g., flux balance analysis) should integrate enzyme kinetics from purified systems .

Q. How can contradictory data on the biomarker potential of this compound be resolved?

In a hypertension study, the compound showed weak association (p = 0.050) compared to strongly significant metabolites like N(omega)-Nitro-L-arginine (p = 0.00003) . To resolve contradictions:

- Multi-cohort validation : Replicate findings across independent cohorts with matched demographics.

- Pathway enrichment analysis : Determine if the compound’s role is context-dependent (e.g., oxidative stress vs. inflammation).

- Targeted metabolomics : Increase statistical power by prioritizing samples with extreme phenotype values.

Q. What experimental designs mitigate variability in enzymatic assays for this compound synthesis?

Q. What are the pitfalls in interpreting structural analogs (e.g., 1,6-dihydroxy-2,5-dioxahexane) as functional substitutes?

Despite naming similarities, 1,6-dihydroxy-2,5-dioxahexane is a biocide with distinct reactivity . Misinterpretation risks include:

- Functional misannotation : Validate chemical identity via NMR or high-resolution MS .

- Toxicity artifacts : Screen for cytotoxicity (e.g., MTT assays) before biological studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.